molecular formula C26H29FN6OS B2649263 1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)ethanone CAS No. 1031955-07-3

1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)ethanone

Cat. No. B2649263
CAS RN: 1031955-07-3
M. Wt: 492.62
InChI Key: JPOOHYLYHDTQAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)ethanone is a useful research compound. Its molecular formula is C26H29FN6OS and its molecular weight is 492.62. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

The compound's derivatives have been synthesized using microwave-assisted techniques, showing antimicrobial, antilipase, and antiurease activities. This research highlights the compound's potential in developing treatments against specific microbial strains and conditions involving lipase and urease enzymes (Başoğlu et al., 2013).

Electrochemical Synthesis

Electrochemical methods have been employed to synthesize new phenylpiperazine derivatives, showcasing an environmentally friendly and efficient approach to creating these compounds in aqueous solutions (Nematollahi & Amani, 2011).

Neuroprotective Activities

Research on benzylpiperazine-based edaravone derivatives, closely related to the specified compound, shows significant neuroprotective activities. These findings are crucial for the development of new treatments for cerebral ischemic stroke, emphasizing the compound's relevance in neuroprotection and therapy (Gao et al., 2022).

Antiviral Activity

Derivatives of the compound have exhibited antiviral activity, particularly against HSV1 and HAV-MBB. This application is vital in the search for new antiviral agents, showcasing the compound's potential in contributing to treatments for viral infections (Attaby et al., 2006).

σ1 Receptor Antagonist for Pain Management

A derivative, specifically designed as a σ1 receptor antagonist, has shown promise as a clinical candidate for pain management. Its high aqueous solubility and metabolic stability make it a potential therapeutic agent for treating pain (Díaz et al., 2020).

Diels-Alder Cycloadditions

The compound's derivatives have been used in Diels-Alder cycloadditions, a method significant in organic synthesis for creating complex molecules. This application demonstrates the compound's utility in synthetic organic chemistry (Jin, Wessig, & Liebscher, 2001).

properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29FN6OS/c27-21-6-8-23(9-7-21)31-12-16-32(17-13-31)24(34)20-35-26-25(28-10-11-29-26)33-18-14-30(15-19-33)22-4-2-1-3-5-22/h1-11H,12-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOOHYLYHDTQAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=CN=C3SCC(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)ethanone

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